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Compound of Interest

Compound Name: Cefixime impurity A

CAS No.: 1335475-08-5

Cat. No.: B601303

Get Quote

Executive Summary
Cefixime is a third-generation cephalosporin antibiotic prone to specific degradation pathways

during synthesis and storage. Impurity A (as designated by the EP) represents a critical

degradation product resulting from the rearrangement of the cephem nucleus. Unlike simple

geometric isomers (such as the E-isomer), Impurity A involves a fundamental structural change

to a furo[3,4-d][1,3]thiazin ring system.[1][2]

Effective control of Impurity A is mandatory for regulatory compliance.[3][4] While the EP

assigns it a specific monograph limit due to its prevalence as a degradant, the USP typically

controls it under "Any Individual Impurity" or "Related Compounds" unless specified otherwise

in updated monographs. This guide synthesizes the chemical basis, regulatory limits, and

validated HPLC protocols for detecting and quantifying this impurity.[5][6]

Chemical Identity & Structural Basis[7][8]
It is critical to distinguish between the geometric isomer of Cefixime and the structural

rearrangement product designated as Impurity A by the EP.
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Cefixime (The API)[1][2]
Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-

[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

carboxylic acid.[1][2][7]

Configuration: Z-isomer (cis-isomer) at the oxime linkage.[1][2]

EP Impurity A (The Degradant)[1][2]
Designation: Cefixime Impurity A (EP).[1][2][3][4]

Chemical Name: 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-

[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3][8]

Mechanism of Formation: Under stress conditions (particularly thermal and pH stress), the

six-membered dihydrothiazine ring of the cephalosporin core opens and rearranges into a

furo-thiazine system.[1][2]

CAS Registry: 1614255-90-1.[1][2][3][4][8]

Comparison with Other Common Impurities
Impurity Code (EP) Common Name Structural Feature

Impurity A Furo-thiazine derivative
Ring rearrangement

(Degradant)

Impurity B Cefixime Methyl Ester Esterification of carboxylic acid

Impurity D Cefixime E-Isomer
Geometric isomer (Trans-

oxime)
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Note: In the EP context, the E-isomer is typically designated as Impurity D.[4] Do not confuse

Impurity A with the E-isomer.

Regulatory Limits: EP vs. USP[2][5]
The harmonization between EP and USP is not absolute regarding specific impurity

designations. The EP Monograph (1188) is explicit, whereas the USP Monograph relies heavily

on general limits for "Individual Impurities" unless specific Related Compounds are cited.

European Pharmacopoeia (EP) Limits
The EP treats Impurity A as a Specified Impurity.[2] Due to its nature as a primary degradation

product, it often has a higher tolerance limit than genotoxic or process impurities, but it must be

rigorously controlled.

Parameter Limit Notes

Impurity A ≤ 1.0% - 2.0%

Refer to current Monograph

1188. Often specified

individually due to stability

profile.[2]

Impurity D (E-isomer) ≤ 1.0% Geometric isomer limit.[1][2]

Any Other Impurity ≤ 0.2% Unspecified impurities.[2]

Total Impurities ≤ 3.0% Sum of all impurities.

United States Pharmacopeia (USP) Limits
The USP monograph for Cefixime typically employs a general limit structure for "Organic

Impurities".[2]
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Parameter Limit Notes

Individual Impurity ≤ 1.0%
Applies to Impurity A if not

explicitly named.

Total Impurities ≤ 2.0%
Stricter total limit in some

revisions.

Critical Insight: If the USP monograph does not explicitly list "Related Compound A" with a

unique relative retention time (RRT) or response factor, Impurity A is controlled under the "Any

individual impurity" criterion.

Analytical Strategy: HPLC Methodology
The standard pharmacopoeial method utilizes Ion-Pair Reversed-Phase HPLC.[1][2] The use of

Tetrabutylammonium Hydroxide (TBAH) is essential to retain the polar, acidic moieties of

Cefixime and its impurities.

Chromatographic Conditions (Harmonized Approach)
Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Zorbax

Eclipse Plus or equivalent).[1][2][5]

Mobile Phase:

Solvent A: 0.4 M Tetrabutylammonium hydroxide solution adjusted to pH 6.5 with

phosphoric acid. Dilute 25 mL of this to 1000 mL with water.

Mixture: Acetonitrile : Solvent A (1 : 3 v/v).[1][2] Note: Some protocols use a gradient, but

the isocratic 25:75 ratio is common for assay/purity.

Flow Rate: 1.0 mL/min.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://veeprho.com/impurities/cefixime-ep-impurity-a/
https://www.scribd.com/document/895165176/usp39-699-1
https://veeprho.com/impurities/cefixime-ep-impurity-a/
https://www.scribd.com/document/895165176/usp39-699-1
https://patents.google.com/patent/CN109490440A/en
https://veeprho.com/impurities/cefixime-ep-impurity-a/
https://www.scribd.com/document/895165176/usp39-699-1
https://www.scribd.com/document/895165176/usp39-699-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Temperature: 40°C.

Detection: UV at 254 nm.[2]

Injection Volume: 10 µL.

System Suitability & Resolution
To validate the system, a Resolution Solution is prepared by heating a Cefixime standard

solution at 95°C for 45 minutes. This thermal stress generates:

Cefixime E-isomer (Impurity D): Elutes before Cefixime (typically RRT ~0.9).[1][2]

Impurity A: Elutes before the E-isomer (typically RRT ~0.[2]8) or as a late eluter depending

on the exact ion-pair strength.[1][2] Note: In the standard TBAH method, the elution order is

generally Impurities -> E-isomer -> Z-isomer (Cefixime).[1][2]

Acceptance Criteria:

Resolution (R): > 2.0 between Cefixime (Z-isomer) and Cefixime E-isomer (Impurity D).[1][2]

Symmetry Factor: 0.8 – 1.5 for the Cefixime peak.

Visualized Pathways & Workflows
Degradation Pathway of Cefixime
The following diagram illustrates the divergence between geometric isomerization

(reversible/equilibrium) and the irreversible ring rearrangement forming Impurity A.
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Caption: Divergent degradation pathways of Cefixime leading to geometric isomer (Impurity D)

and structural rearrangement (Impurity A).

Analytical Validation Workflow
This workflow ensures the HPLC method is capable of distinguishing Impurity A from the main

peak and other related substances.
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Start Validation

Prepare Standard
(Cefixime CRS)

Prepare Resolution Sol.
(Heat at 95°C for 45 min)

Inject into HPLC
(C18, TBAH pH 6.5, 254nm)

Check Resolution (R)
(E-isomer vs Z-isomer > 2.0)

Fail (Adjust Mobile Phase)

Identify Impurity A
(Verify RRT)

Pass

Quantify Impurities
(Area Normalization / Ext. Std)

Report Results
(Compare vs EP/USP Limits)

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for validating Cefixime system suitability and

quantifying Impurity A.

Experimental Protocol: Impurity Profiling
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Reagent Preparation
TBAH Buffer (pH 6.5): Dissolve 25 mL of 0.4 M Tetrabutylammonium hydroxide in 900 mL of

HPLC-grade water.[1][2] Adjust pH to 6.5 ± 0.05 using dilute phosphoric acid (10%).[1][2]

Dilute to 1000 mL.[2]

Mobile Phase: Mix 750 mL of TBAH Buffer with 250 mL of Acetonitrile. Filter through a 0.45

µm nylon membrane and degas.

Sample Preparation
Test Solution: Dissolve 25.0 mg of the substance to be examined in the Mobile Phase and

dilute to 25.0 mL (Concentration: 1.0 mg/mL).

Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase

(1%).

Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 10.0 mL (0.1%).

Procedure
Equilibrate the column at 40°C with a flow rate of 1.0 mL/min.

Inject 10 µL of the Resolution Solution (Heat-stressed Cefixime). Verify that the resolution

between the peak corresponding to Impurity D (E-isomer) and Cefixime is at least 2.0.

Inject 10 µL of Reference Solution (b). Calculate the Signal-to-Noise (S/N) ratio; it should be

> 10 (Sensitivity check).

Inject 10 µL of the Test Solution.

Run the chromatogram for at least 3-4 times the retention time of Cefixime.[2]

Calculation
Use the area of the principal peak in Reference Solution (a) (representing 1%) or Reference

Solution (b) (representing 0.1%) to calculate the percentage of Impurity A.

Formula:(Area_Impurity / Area_Ref) * Dilution_Factor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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